2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
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Overview
Description
2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE is a complex organic compound that features a combination of tetrazole, benzothiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE typically involves multi-step reactions. One common approach includes the formation of the tetrazole ring through [3+2] cycloaddition reactions involving azides and nitriles . The benzothiazole moiety can be synthesized via cyclization reactions involving ortho-aminothiophenols and carbon disulfide . The final step involves coupling these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE can undergo various chemical reactions including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole and benzothiazole moieties can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: A simpler tetrazole derivative with similar chemical properties.
Benzothiazole: A core structure present in many biologically active compounds.
Acetamide derivatives:
Uniqueness
2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE is unique due to its combination of tetrazole, benzothiazole, and acetamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C22H23N7O2S3 |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C22H23N7O2S3/c1-13(2)14-4-6-15(7-5-14)23-20(31)12-33-22-25-17-9-8-16(10-18(17)34-22)24-19(30)11-32-21-26-27-28-29(21)3/h4-10,13H,11-12H2,1-3H3,(H,23,31)(H,24,30) |
InChI Key |
UBCARAIKMWRDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C |
Origin of Product |
United States |
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